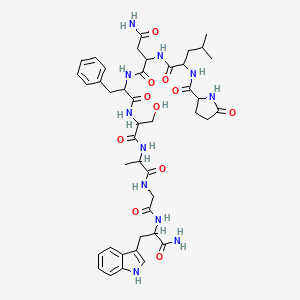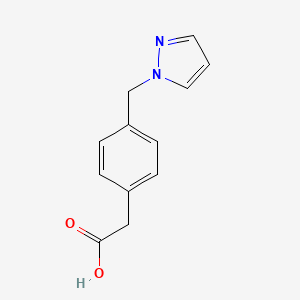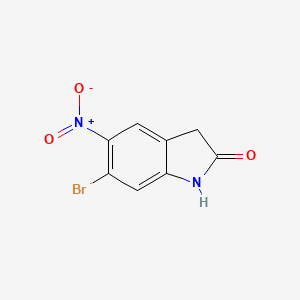
N~3~-Benzylpyridine-2,3-Diamine
Descripción general
Descripción
N~3~-Benzylpyridine-2,3-diamine is a chemical compound that is part of a broader class of organic molecules known for their multiple amine functionalities. These compounds are of significant interest due to their potential applications in various fields, including material science and pharmaceuticals. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can help us understand the characteristics of this compound.
Synthesis Analysis
The synthesis of diamine compounds often involves complex reactions that introduce multiple amine groups into the molecular structure. For instance, the stereocontrolled synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles is an example of creating compounds with multiple amine functionalities . Similarly, the synthesis of aromatic diamine monomers, such as 2,6-Bis(3-aminobenzoyl)pyridine, involves multi-step reactions including Friedel–Crafts acylation, nitrification, and reduction processes . These methods highlight the intricate procedures required to synthesize diamine compounds, which could be analogous to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of diamine compounds is often characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal lattice . Additionally, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds, including diamines . These techniques can be used to determine the molecular structure of this compound and to confirm the position of the amine groups within the benzylpyridine framework.
Chemical Reactions Analysis
Diamine compounds can participate in various chemical reactions due to the reactivity of the amine groups. For example, nucleophilic aromatic substitution (SNAr) reactions can be used to functionalize pyridine rings, as demonstrated in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine . The reactivity of the amine groups also allows for the formation of complex structures such as dipyrido[1,3]diazepines through reactions with ethyl benzimidate hydrochloride . These reactions are indicative of the types of chemical transformations that this compound could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamine compounds are influenced by their molecular structure. Spectroscopic techniques such as IR, UV, and NMR spectroscopy provide information on the electronic structure and vibrational data of these compounds . Additionally, thermal analysis methods like TGA and DSC can be used to study the thermal stability and behavior of diamines . The solubility and solution viscosity of diamines can also be important for their practical applications, as seen in the study of polyimides derived from diamine monomers . These properties are essential for understanding the behavior of this compound in different environments and applications.
Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopic Properties
A study by Kolev et al. (2009) discusses the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine, which include N, N-diethyl-N′-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine. This compound's crystal structure was determined, showing it crystallized in the triclinic P-1 space group with significant interactions between neighboring pyridine fragments. This research contributes to understanding the structural and spectroscopic properties of benzylpyridine derivatives (Kolev et al., 2009).
Coordination Chemistry and Luminescence Properties
Williams (2009) reviewed the coordination chemistry of dipyridylbenzene, a compound structurally similar to terpyridine, with which it is isoelectronic. The study surveys the types of complex formations possible with these ligands, discussing their luminescence properties and applications in organic light-emitting device (OLED) technology, including white light emitters and potential use as cell imaging agents (Williams, 2009).
Synthesis and Characterization of Novel Polyimides
Zhang et al. (2005) focused on synthesizing a new kind of aromatic diamine monomer containing pyridine unit, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), used to prepare a series of polyimides. This research provides insight into the synthesis, structure, and physical properties of polyimides derived from pyridine diamines, contributing to the development of materials with specific thermal and solubility characteristics (Zhang et al., 2005).
π-Stacking Induced Complexes with Z-shape Motifs
Wang et al. (2008) reported on the formation of complexes based on ligands like N,N′-bis((diphenylphosphino)methyl)benzene-1,4-diamine. The study discusses the π-stacking interactions and the formation of Z-shape motifs in these complexes, highlighting the complementarity between electron-rich and electron-deficient π rings. This research is significant in understanding the intermolecular interactions in such complexes (Wang et al., 2008).
Fluorescent Receptor for Dual Ni2+ and Cu2+ RecognitionPawar et al. (
- designed a chemosensor molecule combining a benzene-1,2-diamine and 2-hydroxy-3-isopropyl-6-methyl benzaldehyde. This molecule demonstrated selectivity and sensitivity for Ni2+ and Cu2+ ions, indicating potential for multianalyte detection. The research provides insights into the development of efficient chemosensors based on benzylpyridine structures (Pawar et al., 2015).
Synthesis and Characterization of Benzylidene-based Molecules
Jamain and Khairuddean (2021) conducted research on the synthesis and characterization of compounds including N, N’-dibenzyliden-benzen-1, 4-diamine. The study explored their thermal behavior and liquid crystal mesophase properties, contributing to the understanding of the mesophase behavior of benzylidene-based molecules (Jamain & Khairuddean, 2021).
Development of Multifunctional Agents for Alzheimer's Disease Treatment
Mohamed et al. (2012) investigated a group of compounds including N-(1-benzylpiperidin-4-yl)-N-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine as multi-targeted Alzheimer's disease therapeutics. This research is significant in the context of developing multifunctional agents for potential treatment of Alzheimer's disease (Mohamed et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of N3-Benzylpyridine-2,3-Diamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP). This enzyme cleaves at the N-terminus of the A-beta peptide sequence, between residues 671 and 672 of APP .
Mode of Action
It is known that the compound interacts with this enzyme, potentially influencing its activity and the subsequent processing of app .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to APP processing and the generation of A-beta peptides .
Result of Action
Given its target, it is likely that the compound influences the processing of APP and the generation of A-beta peptides .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Propiedades
IUPAC Name |
3-N-benzylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKAGFLFIMVSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439234 | |
| Record name | N~3~-Benzylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79707-12-3 | |
| Record name | N~3~-Benzylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N~3~-Benzylpyridine-2,3-diamine interact with beta-secretase, and what are the potential downstream effects of this interaction?
A: The research paper titled "X-ray crystal structure of beta-secretase complexed with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the three-dimensional structure of beta-secretase when bound to this compound. This provides valuable insights into the specific interactions between the compound and the enzyme's active site.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















